molecular formula C15H29N3O2 B15009655 N-(2-methylpropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

N-(2-methylpropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Cat. No.: B15009655
M. Wt: 283.41 g/mol
InChI Key: VUMQMEVSMRDYRK-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide: is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide typically involves the reaction of 2-methylpropylamine with 2,2,6,6-tetramethylpiperidine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: N-(2-methylpropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
  • N-(2-methylpropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)propionamide

Uniqueness

N-(2-methylpropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is unique due to its specific structural features, such as the combination of a piperidine ring and an ethanediamide backbone. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

N-(2-methylpropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C15H29N3O2/c1-10(2)9-16-12(19)13(20)17-11-7-14(3,4)18-15(5,6)8-11/h10-11,18H,7-9H2,1-6H3,(H,16,19)(H,17,20)

InChI Key

VUMQMEVSMRDYRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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